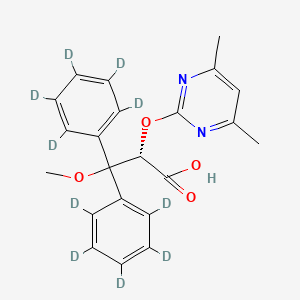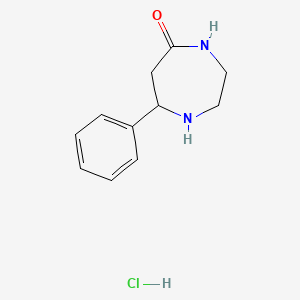
1-(Methylsulfonyl)-3-piperidinamine Trifluoroacetic Acid Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Methylsulfonyl)-3-piperidinamine Trifluoroacetic Acid Salt is a compound that has garnered attention in various scientific fields due to its unique chemical properties This compound is characterized by the presence of a piperidine ring, a methylsulfonyl group, and a trifluoroacetic acid salt
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methylsulfonyl)-3-piperidinamine Trifluoroacetic Acid Salt typically involves the reaction of 3-piperidinamine with methylsulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with trifluoroacetic acid to form the trifluoroacetic acid salt. The reaction conditions often include:
- Solvent: Dichloromethane or similar organic solvents
- Temperature: Room temperature to slightly elevated temperatures
- Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Methylsulfonyl)-3-piperidinamine Trifluoroacetic Acid Salt undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The piperidine ring can be reduced under specific conditions to form different amine derivatives.
Substitution: The trifluoroacetic acid salt can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can react with the trifluoroacetic acid salt under mild conditions.
Major Products: The major products formed from these reactions include sulfone derivatives, reduced amine derivatives, and substituted piperidine compounds.
Aplicaciones Científicas De Investigación
1-(Methylsulfonyl)-3-piperidinamine Trifluoroacetic Acid Salt has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(Methylsulfonyl)-3-piperidinamine Trifluoroacetic Acid Salt involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, while the methylsulfonyl group can participate in covalent bonding with active sites. The trifluoroacetic acid salt enhances the compound’s solubility and stability, facilitating its biological activity.
Comparación Con Compuestos Similares
Trifluoromethane Sulfonic Acid: Similar in having a trifluoromethyl group and sulfonic acid functionality.
Perfluoropropanoic Acid: Another perfluorinated carboxylic acid with similar environmental persistence.
Perfluoroethane Sulfonic Acid: Shares the sulfonic acid group and fluorinated carbon chain.
Uniqueness: 1-(Methylsulfonyl)-3-piperidinamine Trifluoroacetic Acid Salt is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. Its piperidine ring structure differentiates it from other perfluorinated compounds, providing unique biological and chemical properties.
Propiedades
IUPAC Name |
1-methylsulfonylpiperidin-3-amine;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2S.C2HF3O2/c1-11(9,10)8-4-2-3-6(7)5-8;3-2(4,5)1(6)7/h6H,2-5,7H2,1H3;(H,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFIKCKANJFHZRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)N.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15F3N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60858084 |
Source


|
| Record name | Trifluoroacetic acid--1-(methanesulfonyl)piperidin-3-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60858084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262309-99-8 |
Source


|
| Record name | Trifluoroacetic acid--1-(methanesulfonyl)piperidin-3-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60858084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[(3S)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]isoindole-1,3-dione](/img/structure/B585646.png)




